molecular formula C7H10O2S B8504389 2-(3-Thienylmethoxy)ethanol

2-(3-Thienylmethoxy)ethanol

Cat. No. B8504389
M. Wt: 158.22 g/mol
InChI Key: PGBZXNLZKNNYFC-UHFFFAOYSA-N
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Patent
US05306728

Procedure details

621 mg of ethylene glycol was dissolved in 1 ml of tetrahydrofuran, and 88 mg of 60% oily sodium hydride and 0.5 ml of dimethylformamide were added. After the mixture was stirred at room temperature for 5 minutes, a tetrahydrofuran solution(1 ml) of 200 mg of 3-bromomethylthiophene was added. The mixture was stirred at 60 ° C. for 2 hours, and then the solvent was evaporated. The residue was worked up in a customary manner to give 181 mg of the captioned compound as a pale yellow oil.
Quantity
621 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
88 mg
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
200 mg
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[CH2:2][OH:3].[H-].[Na+].CN(C)C=O.Br[CH2:13][C:14]1[CH:18]=[CH:17][S:16][CH:15]=1>O1CCCC1>[S:16]1[CH:17]=[CH:18][C:14]([CH2:13][O:3][CH2:2][CH2:1][OH:4])=[CH:15]1 |f:1.2|

Inputs

Step One
Name
Quantity
621 mg
Type
reactant
Smiles
C(CO)O
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
88 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.5 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
200 mg
Type
reactant
Smiles
BrCC1=CSC=C1
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the mixture was stirred at room temperature for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at 60 ° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
S1C=C(C=C1)COCCO
Measurements
Type Value Analysis
AMOUNT: MASS 181 mg
YIELD: CALCULATEDPERCENTYIELD 101.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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